molecular formula C6H13Si B14311517 CID 57262540

CID 57262540

Cat. No.: B14311517
M. Wt: 113.25 g/mol
InChI Key: WESGYBWZHSLDLB-UHFFFAOYSA-N
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Description

For instance:

  • Structural Identification: Compounds are typically analyzed using IUPAC nomenclature, spectroscopic data (NMR, MS), and computational descriptors (e.g., molecular weight, polar surface area) .
  • Functional Properties: Biological activity, solubility, and pharmacokinetic parameters (e.g., GI absorption, BBB permeability) are critical for classification .
  • Synthetic Routes: Experimental protocols for analogous compounds often detail reaction conditions, solvents, and yields .

Without direct data on CID 57262540, this introduction adheres to standardized reporting frameworks outlined in journals like Medicinal Chemistry Research and Journal of Cheminformatics .

Properties

Molecular Formula

C6H13Si

Molecular Weight

113.25 g/mol

InChI

InChI=1S/C6H13Si/c1-2-7-5-3-4-6-7/h2-6H2,1H3

InChI Key

WESGYBWZHSLDLB-UHFFFAOYSA-N

Canonical SMILES

CC[Si]1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 57262540 involves a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:

    Step 1: Initial reaction involving the combination of precursor chemicals under specific temperature and pressure conditions.

    Step 2: Purification of the intermediate product using techniques such as recrystallization or chromatography.

    Step 3: Final reaction to obtain this compound, followed by purification and characterization to ensure the desired chemical structure and properties.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk synthesis: Using large quantities of precursor chemicals and optimized reaction conditions to maximize yield.

    Continuous monitoring: Employing advanced analytical techniques to monitor the reaction progress and ensure consistent quality.

    Purification: Utilizing industrial-scale purification methods such as distillation, crystallization, and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

CID 57262540 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of specific functional groups with other groups under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with increased oxygen content.

    Reduction: Formation of reduced derivatives with decreased oxygen content.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

CID 57262540 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 57262540 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to receptors: Interacting with specific receptors on the surface of cells, leading to a cascade of biochemical events.

    Modulating pathways: Influencing various signaling pathways and cellular processes.

    Enzyme inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 57262540, a comparative analysis with structurally or functionally analogous compounds is essential. The evidence provides templates for such comparisons:

Table 1: Structural and Functional Comparison of this compound and Analogues

Parameter This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Betulin (CID 72326)
Molecular Formula Not Available C₃₀H₄₄O₇ C₃₁H₄₆O₇ C₃₀H₅₀O₂
Molecular Weight Not Available 516.67 g/mol 530.69 g/mol 442.70 g/mol
Biological Activity Not Available Cytotoxic (marine toxin) Cytotoxic (modified side chain) Antiviral, anti-inflammatory
Solubility Not Available Low in water Low in water Lipophilic
Synthetic Complexity Not Available High (polyketide biosynthesis) Moderate (methylation derivative) Low (plant-derived)

Data derived from structural analogs in , and 18.

Key Findings:

Structural Similarity : Oscillatoxin derivatives (CIDs 101283546, 185389) share polycyclic backbones, suggesting this compound may belong to a related class of natural products .

Pharmacokinetic Trends : Lipophilicity and low water solubility are common challenges for polycyclic compounds, necessitating formulation optimization .

Methodological Considerations

The absence of direct data on this compound underscores the need for:

  • Experimental Validation : Spectroscopic characterization and in vitro assays to confirm structure-activity relationships .
  • Computational Modeling : Tools like molecular docking or QSAR could predict interactions with biological targets .
  • Data Reproducibility : Adherence to guidelines in Journal of Comparative Effectiveness Research for transparent reporting of synthesis and bioassays .

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